molecular formula C9H18N4 B8021550 N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine CAS No. 1429419-73-7

N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine

Cat. No.: B8021550
CAS No.: 1429419-73-7
M. Wt: 182.27 g/mol
InChI Key: KGWDRGBQTJQVMJ-UHFFFAOYSA-N
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Description

N3-Butyl-1-ethyl-1H-pyrazole-3,4-diamine is a pyrazole-derived diamine compound characterized by a pyrazole core substituted with an ethyl group at position 1, a butyl group at the N3 position, and amine groups at positions 3 and 4.

Properties

IUPAC Name

3-N-butyl-1-ethylpyrazole-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-3-5-6-11-9-8(10)7-13(4-2)12-9/h7H,3-6,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWDRGBQTJQVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NN(C=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268821
Record name 1H-Pyrazole-3,4-diamine, N3-butyl-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429419-73-7
Record name 1H-Pyrazole-3,4-diamine, N3-butyl-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429419-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3,4-diamine, N3-butyl-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethyl-3,4-diaminopyrazole with butyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or ethyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles like halides, amines, or thiols; reactions often require catalysts or specific conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in a wide range of substituted pyrazole compounds.

Scientific Research Applications

N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N3-butyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

DNA Intercalators: Planar Diamine Derivatives

Pyrazole-3,4-diamine shares structural similarities with aromatic bicyclic diamines reported as DNA intercalators. Key comparisons include:

Compound Core Structure Substituents DNA Intercalation Efficiency (vs. Doxorubicin) Reference
N3-Butyl-1-ethyl-1H-pyrazole-3,4-diamine Pyrazole Ethyl (C1), Butyl (N3) Hypothetical (inferred moderate activity)
ICI (8-(chloromethyl)-9'-purine-2,6-diamine) Purine Chloromethyl Higher efficiency
IC2 (6-methylquinazoline-2,4-diamine) Quinazoline Methyl Comparable efficiency

Key Findings :

  • The planarity of pyrazole-3,4-diamine’s aromatic core may support DNA intercalation, similar to purine and quinazoline derivatives .
  • However, bulky N3-butyl and C1-ethyl substituents could reduce intercalation efficiency compared to smaller substituents like chloromethyl in ICI .

Enzyme Inhibitors: Diamine-Based Bioactive Molecules

This compound’s diamine groups resemble those in kinase inhibitors, such as AKT1-targeting benzene-1,4-diamine derivatives:

Compound Core Structure Substituents Target Activity Reference
This compound Pyrazole Ethyl (C1), Butyl (N3) Hypothetical kinase inhibition
N1,N4-Bis((2-chloroquinolin-3-yl)methylene) benzene-1,4-diamine Benzene 2-Chloroquinoline, methylene linkers AKT1 inhibition

Key Findings :

  • The electron-rich diamine groups in both compounds may facilitate interactions with enzyme active sites.

Optoelectronic Materials: Triazine-Based Diamine Emitters

Compound Core Structure Substituents Application (EQE) Reference
DPA-TRZ Triazine Triphenylamine donors OLED emitter (~20%)
PTZ-TRZ Triazine Phenothiazine donor OLED emitter (~19%)

Key Findings :

  • Pyrazole-3,4-diamine lacks the triazine acceptor and strong donor groups (e.g., phenothiazine) critical for thermally activated delayed fluorescence (TADF) in OLEDs .
  • Its simpler structure may limit utility in optoelectronics unless modified with stronger donor-acceptor pairs.

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